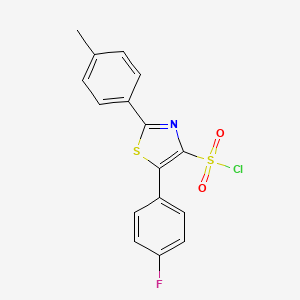

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride

Vue d'ensemble

Description

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a sulfonyl chloride group, which is known for its reactivity and utility in various chemical reactions.

Méthodes De Préparation

The synthesis of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Fluorophenyl and Methylphenyl Groups: The substitution of the thiazole ring with 4-fluorophenyl and 4-methylphenyl groups can be achieved through electrophilic aromatic substitution reactions.

Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the thiazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO

Cl) undergoes nucleophilic substitution with a range of nucleophiles, forming sulfonamides, sulfonate esters, and sulfonothioates. The electron-withdrawing effects of the 4-fluorophenyl and 4-methylphenyl groups enhance the electrophilicity of the sulfur atom, facilitating these reactions.

Reaction with Amines

-

Conditions : Reacted with primary or secondary amines (e.g., piperidine, aniline) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using triethylamine (Et

N) as a base. -

Example :

Reaction with Alcohols

-

Conditions : Treated with alcohols (e.g., methanol, ethanol) in pyridine or DCM at room temperature.

-

Example :

Reaction with Thiols

-

Conditions : Reacted with thiols (e.g., benzyl mercaptan) in basic aqueous/organic biphasic systems.

-

Example :

Hydrolysis to Sulfonic Acids

The sulfonyl chloride moiety hydrolyzes in aqueous media to form the corresponding sulfonic acid, a reaction accelerated under basic or acidic conditions.

-

Conditions : Stirred in water or aqueous NaOH (10%) at 25–80°C.

-

Example :

Coupling Reactions

The sulfonyl chloride participates in cross-coupling reactions, enabling the formation of carbon-sulfur or carbon-nitrogen bonds in the presence of transition-metal catalysts.

Heck-Type Coupling

-

Conditions : Palladium-catalyzed coupling with aryl halides (e.g., iodobenzene) in dimethylformamide (DMF) at 100°C.

-

Example :

Reduction Reactions

The sulfonyl chloride group can be reduced to a thiol (-SH) or disulfide (-S-S-) under controlled conditions.

-

Conditions : Treated with LiAlH or Zn/HCl in tetrahydrofuran (THF) at −10°C to 25°C.

-

Example :

Cyclization Reactions

The sulfonyl chloride acts as a precursor in heterocyclic ring formation. For example, reaction with hydrazines yields thiadiazole derivatives.

-

Conditions : Heated with hydrazine hydrate in ethanol under reflux for 6–8 hours.

-

Example :

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution at the 5-position, though the 4-fluorophenyl group directs further substitution para to itself.

Mechanistic Insights

-

Nucleophilic Substitution : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, forming a pentavalent intermediate, and (2) expulsion of the chloride leaving group .

-

Hydrolysis : Base-mediated hydrolysis follows an S2 pathway, while acidic conditions proceed through a protonated intermediate .

Applications De Recherche Scientifique

Anticancer Activity

The thiazole moiety is known for its significant role in developing anticancer agents. Research has demonstrated that derivatives of thiazole exhibit promising cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, modifications of thiazole derivatives have shown enhanced apoptosis in cancer cells, indicating their potential as effective chemotherapeutic agents. In one study, thiazole derivatives were synthesized and evaluated for their effects on NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells, revealing strong selectivity and significant anticancer activity with IC50 values as low as 23.30 ± 0.35 µM .

-

Case Studies :

- A series of N-acylated 2-amino-5-benzyl-1,3-thiazoles were developed, showing notable activity against human glioblastoma U251 cells and melanoma WM793 cells .

- Another study highlighted the synthesis of thiazole-pyridine hybrids that exhibited superior anti-breast cancer efficacy compared to standard treatments, with an IC50 of 5.71 μM .

Antimicrobial Properties

Thiazole compounds have also been investigated for their antimicrobial activities against a range of pathogens.

- Research Findings : A variety of thiazole derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from 1-adamantyl bromomethyl ketone showed exceptional growth suppression against various bacterial strains .

-

Case Studies :

- One specific derivative was reported to have an MIC (Minimum Inhibitory Concentration) of 0.09 µg/mL against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

- The presence of functional groups such as chloro and fluoro substituents on the phenyl ring significantly enhanced the antimicrobial activity of synthesized compounds .

Synthetic Methodologies

The synthesis of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride involves several established organic reactions that facilitate the creation of complex structures.

- Synthetic Routes : The compound can be synthesized via multi-step reactions involving nucleophilic substitutions and coupling reactions. For example, the synthesis often employs methods like the Knoevenagel reaction or alkylation reactions to introduce various substituents that enhance biological activity .

- Research Insights : Studies have reported successful syntheses utilizing triethylamine as a catalyst in dioxane medium to produce various thiazole derivatives with promising biological activities .

Table: Overview of Biological Activities

Mécanisme D'action

The mechanism of action of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group can react with nucleophiles to form stable sulfonamide or sulfonate ester bonds. Additionally, the aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in medicinal chemistry and biological studies.

Comparaison Avec Des Composés Similaires

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride can be compared with other thiazole derivatives, such as:

5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride: This compound has a similar structure but features a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonamide: This derivative has a sulfonamide group instead of a sulfonyl chloride group, resulting in different chemical behavior and applications.

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonate ester:

The uniqueness of this compound lies in its combination of a thiazole ring, fluorophenyl and methylphenyl groups, and a reactive sulfonyl chloride group, making it a versatile and valuable compound in various fields of research and industry.

Activité Biologique

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article presents a detailed overview of its biological activity based on various research findings and case studies.

Chemical Structure

The compound is characterized by the molecular formula and includes a thiazole ring, which is known for its diverse biological properties. The presence of the fluorophenyl and methylphenyl groups contributes to its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound's derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .

- Biofilm Formation Inhibition : The compounds significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Antiinflammatory Effects

Studies have indicated that thiazole derivatives possess anti-inflammatory properties:

- Inhibition Rates : Certain derivatives demonstrated up to 93.80% inhibition in inflammatory models compared to standard drugs like diclofenac sodium, showcasing their potential as anti-inflammatory agents .

- Mechanism of Action : The mechanism involves the inhibition of inflammatory cytokines and enzymes such as COX-1 and COX-2 .

Synthesis and Evaluation

A study focused on synthesizing a series of thiazole derivatives, including this compound, evaluated their biological activities through various assays:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Anti-biofilm Activity (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Significant reduction |

| 10 | 0.30 | 0.35 | Moderate reduction |

The results indicated that compound 7b was particularly effective in both bactericidal and biofilm inhibition assays .

Toxicity Assessment

In vitro studies assessed the hemolytic activity of the compounds, revealing low toxicity levels with hemolytic activity percentages ranging from 3.23% to 15.22%, indicating a favorable safety profile .

Mechanistic Insights

The biological activities of thiazole derivatives can be attributed to their ability to interact with biological targets:

- DNA Gyrase Inhibition : Compounds showed IC50 values between 12.27–31.64 μM against DNA gyrase, suggesting a mechanism for their antibacterial activity.

- Dihydrofolate Reductase (DHFR) Inhibition : With IC50 values ranging from 0.52–2.67 μM, these compounds also exhibit potential as DHFR inhibitors, further supporting their antimicrobial efficacy .

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO2S2/c1-10-2-4-12(5-3-10)15-19-16(23(17,20)21)14(22-15)11-6-8-13(18)9-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOAVHBWOFMJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.